

# Chemical structure and properties of Darglitazone sodium

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## Compound of Interest

Compound Name: Darglitazone sodium

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## Darglitazone Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Darglitazone sodium**, a member of the thiazolidinedione (TZD) class of compounds, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ).<sup>[1][2]</sup> As an insulin-sensitizing agent, it has demonstrated significant effects on glucose and lipid metabolism, making it a subject of interest in the research of type 2 diabetes mellitus and other metabolic disorders.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **Darglitazone sodium**. Detailed experimental protocols for its characterization and evaluation, along with a validated analytical method for its quantification, are presented to support further research and development efforts.

## Chemical Structure and Physicochemical Properties

**Darglitazone sodium** is the sodium salt of Darglitazone. The chemical and physical properties of Darglitazone and its sodium salt are summarized below.

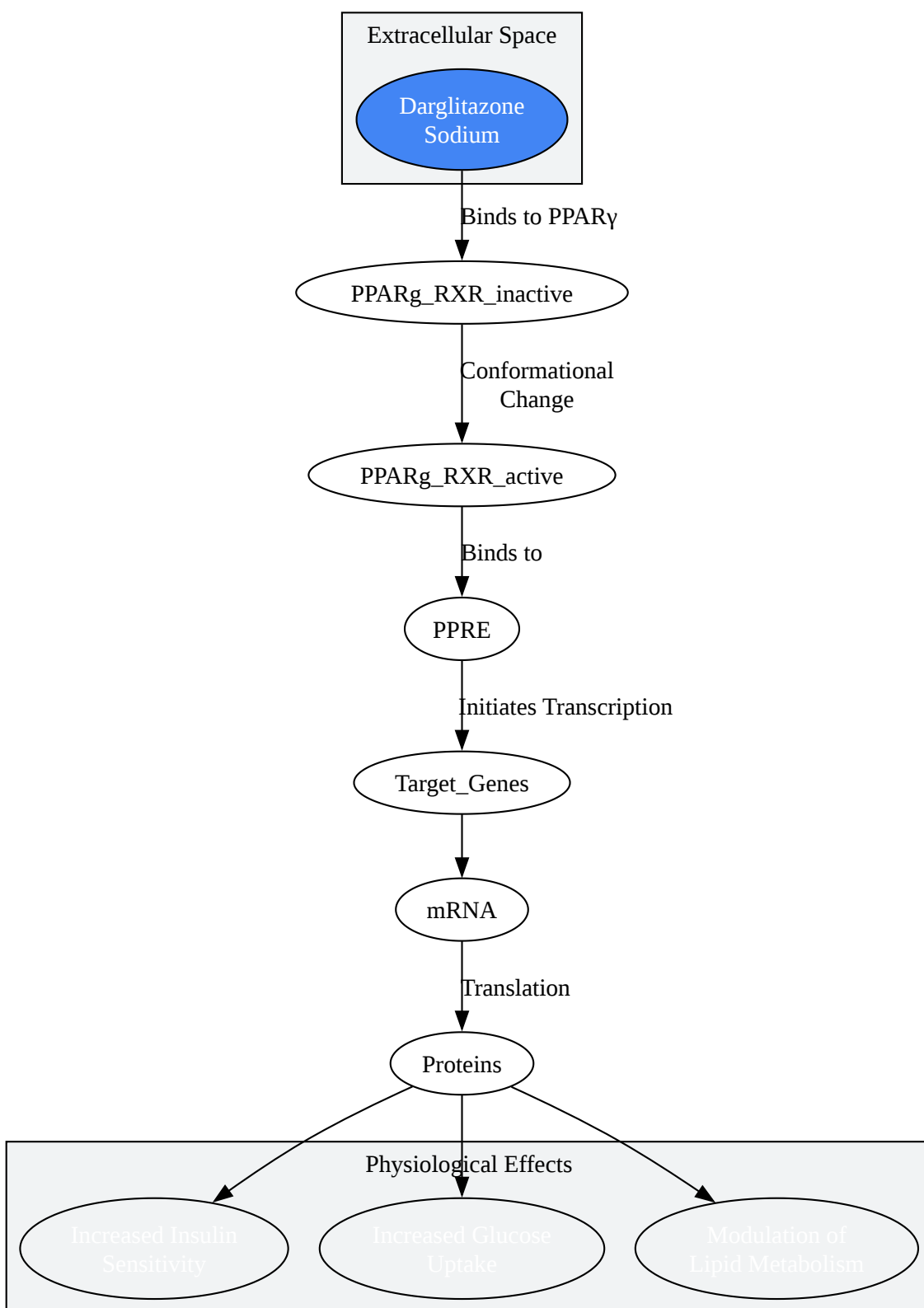
Table 1: Chemical and Physical Properties of Darglitazone and **Darglitazone Sodium**

Property	Darglitazone	Darglitazone Sodium
IUPAC Name	5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione[5]	sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-ide
Synonyms	CP 86325-2, Darglitazone	CP 86325 Sodium
Molecular Formula	C23H20N2O4S	C23H19N2NaO4S
Molecular Weight	420.48 g/mol	442.46 g/mol
CAS Number	141200-24-0	141683-98-9
Appearance	Solid (form not specified)	Solid
Water Solubility	(Not explicitly found for free acid)	0.0294 mg/mL (predicted)
pKa (Strongest Acidic)	6.61 (predicted)	Not applicable
pKa (Strongest Basic)	0.85 (predicted)	Not applicable

## Mechanism of Action: PPAR $\gamma$ Agonism

Darglitazone is a selective and potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.

Upon binding to Darglitazone, PPAR $\gamma$  undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in insulin signaling, glucose uptake, and lipid storage. The activation of PPAR $\gamma$  by Darglitazone leads to enhanced insulin sensitivity in peripheral tissues such as adipose tissue and skeletal muscle.



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Caption: **Darglitazone Sodium** PPARγ Signaling Pathway.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Darglitazone sodium**.

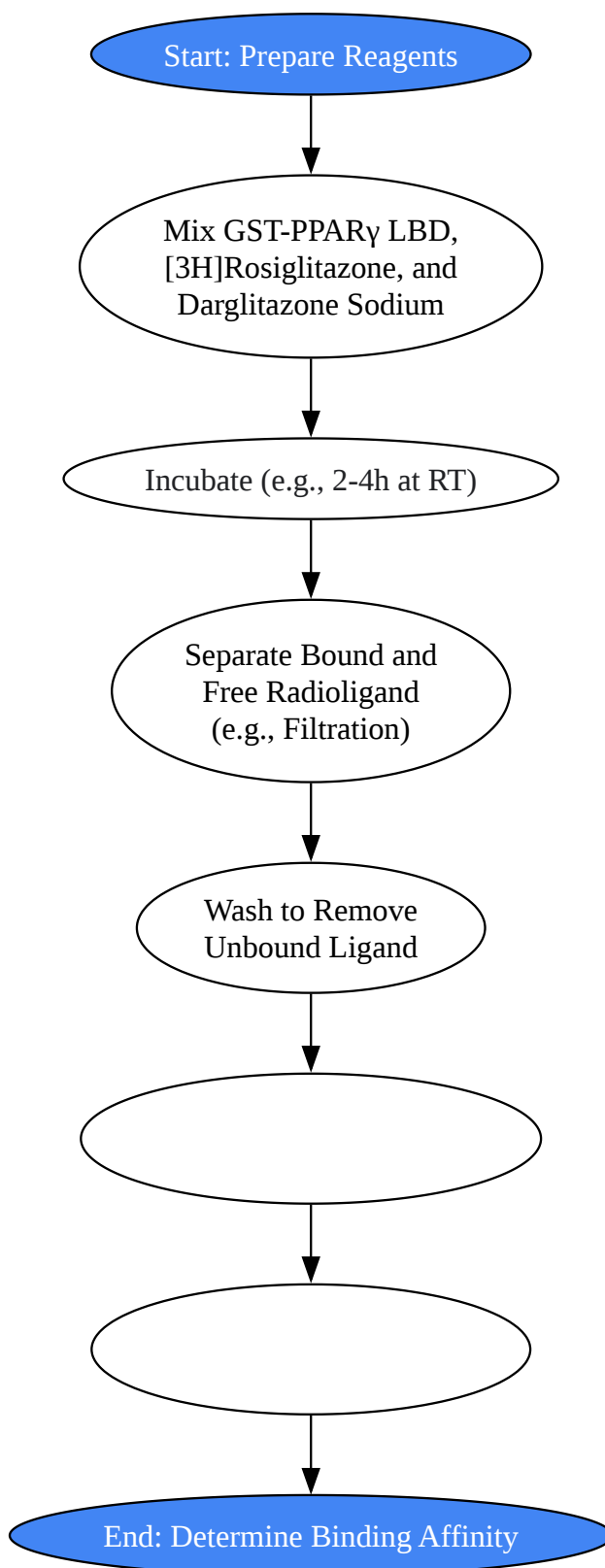
### PPAR $\gamma$ Competitive Binding Assay

This protocol is designed to determine the binding affinity of **Darglitazone sodium** to the PPAR $\gamma$  ligand-binding domain (LBD) through competition with a radiolabeled ligand.

Methodology:

- Preparation of Reagents:
  - GST-PPAR $\gamma$  LBD fusion protein expressed in and purified from E. coli.
  - Radiolabeled PPAR $\gamma$  agonist (e.g., [3H]Rosiglitazone) at a final concentration of approximately 200 nM.
  - A series of concentrations of unlabeled **Darglitazone sodium**.
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
- Assay Procedure:
  - In a 96-well plate, combine the GST-PPAR $\gamma$  LBD, [3H]Rosiglitazone, and varying concentrations of **Darglitazone sodium**.
  - Incubate the mixture for a specified time (e.g., 2-4 hours) at room temperature to reach equilibrium.
  - Separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate or scintillation proximity assay (SPA).
  - Wash the filters to remove unbound radioligand.
- Data Analysis:

- Quantify the amount of bound radioactivity using a scintillation counter.
- Plot the percentage of specific binding of the radioligand as a function of the log concentration of **Darglitazone sodium**.
- Determine the IC50 value (the concentration of **Darglitazone sodium** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the equilibrium dissociation constant ( $K_i$ ) using the Cheng-Prusoff equation.



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Caption: PPAR $\gamma$  Competitive Binding Assay Workflow.

## In Vitro Adipocyte Differentiation Assay

This assay assesses the ability of **Darglitazone sodium** to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

### Methodology:

- Cell Culture and Induction of Differentiation:
  - Culture 3T3-L1 preadipocytes to confluence in a suitable growth medium.
  - Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1  $\mu$ M dexamethasone, and 10  $\mu$ g/mL insulin) and the desired concentration of **Darglitazone sodium**.
  - After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and **Darglitazone sodium**, and continue the culture for several more days, replacing the medium every 2-3 days.
- Assessment of Adipogenesis:
  - Oil Red O Staining: At the end of the differentiation period (e.g., day 8-10), fix the cells with 10% formalin and stain with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
  - Gene Expression Analysis: Extract total RNA from the cells at different time points during differentiation. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as PPAR $\gamma$ , CCAAT/enhancer-binding protein alpha (C/EBP $\alpha$ ), and adipocyte protein 2 (aP2).
- Data Analysis:
  - Quantify the Oil Red O staining by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
  - Analyze the gene expression data by normalizing to a housekeeping gene and calculating the fold change in expression relative to a control group.

## In Vivo Efficacy in a Diabetic Mouse Model

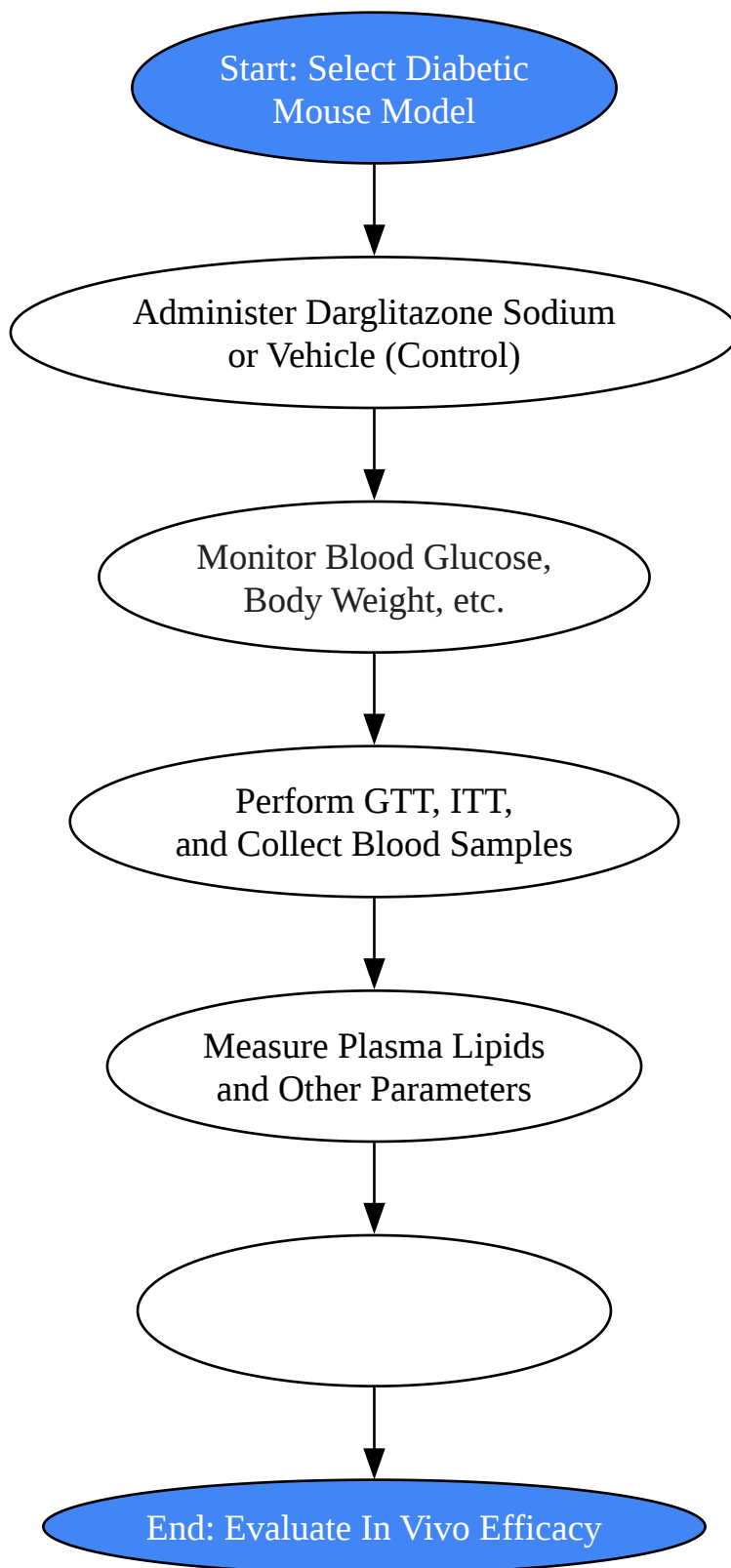
This protocol outlines a study to evaluate the in vivo efficacy of **Darglitazone sodium** in a diabetic mouse model, such as the db/db mouse or streptozotocin (STZ)-induced diabetic mouse.

### Methodology:

- Animal Model and Treatment:
  - Use a genetically diabetic mouse model (e.g., db/db mice) or induce diabetes in a suitable mouse strain (e.g., C57BL/6) by intraperitoneal injection of STZ.
  - Confirm hyperglycemia in the diabetic mice.
  - Administer **Darglitazone sodium** orally (e.g., via gavage) at a specified dose (e.g., 1-10 mg/kg/day) for a defined period (e.g., 2-4 weeks). A control group should receive the vehicle.
- Endpoint Measurements:
  - Blood Glucose: Monitor fasting and/or random blood glucose levels at regular intervals throughout the study.
  - Glucose Tolerance Test (GTT): Perform an intraperitoneal or oral GTT at the end of the treatment period to assess glucose disposal.
  - Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
  - Plasma Lipids: Measure plasma levels of triglycerides, total cholesterol, and free fatty acids.
  - Body Weight: Monitor body weight changes throughout the study.
- Data Analysis:
  - Compare the changes in the measured parameters between the **Darglitazone sodium**-treated group and the vehicle-treated control group using appropriate statistical tests.



- Calculate the area under the curve (AUC) for the GTT and ITT.



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Caption: In Vivo Efficacy Study Workflow.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of **Darglitazone sodium** in bulk drug and pharmaceutical formulations. The following is a general method that can be adapted and validated for **Darglitazone sodium** based on methods for other thiazolidinediones.

Table 2: HPLC Method Parameters for Thiazolidinedione Analysis

Parameter	Recommended Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile and a buffer (e.g., phosphate or acetate buffer) in a suitable ratio (e.g., 50:50 v/v). Isocratic elution is common.
Flow Rate	Typically 1.0 mL/min
Detection	UV detection at a wavelength of maximum absorbance for Darglitazone (e.g., around 267-269 nm, to be determined experimentally).
Injection Volume	20 µL
Column Temperature	Ambient or controlled (e.g., 30°C)

### Method Validation:

The HPLC method should be validated according to ICH guidelines, including the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

## Conclusion

**Darglitazone sodium** is a valuable research tool for investigating the role of PPAR $\gamma$  in metabolic diseases. This technical guide provides a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols and an analytical method to facilitate its study. The provided information is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development. Further investigation into the specific downstream gene targets and long-term effects of **Darglitazone sodium** will continue to enhance our understanding of its therapeutic potential.

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